molecular formula C9H10BrN3S B15277172 N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15277172
M. Wt: 272.17 g/mol
InChI Key: UAXNQHPGEQSWAM-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a brominated thiophene ring attached to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Formation of Bromothiophen-2-ylmethyl Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.

    Coupling with Pyrazole: The intermediate is coupled with 1-methyl-1H-pyrazol-4-amine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Materials Science: Applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-[(5-bromothiophen-2-yl)methyl]-N-methylamine
  • 5-bromo-2-thienylboronic acid

Comparison:

  • N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine features a pyrazole ring, which can enhance its binding interactions and biological activity compared to simpler analogs like N-[(5-bromothiophen-2-yl)methyl]-N-methylamine.
  • The presence of the bromine atom in both compounds allows for further functionalization through substitution reactions, but the pyrazole moiety in this compound provides additional sites for interaction and modification.

This detailed article should provide a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C9H10BrN3S/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8/h2-4,6,11H,5H2,1H3

InChI Key

UAXNQHPGEQSWAM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(S2)Br

Origin of Product

United States

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